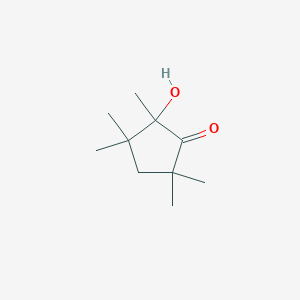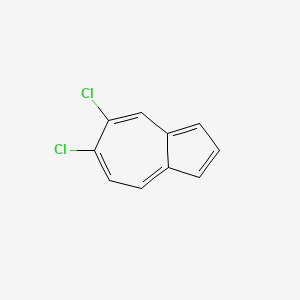
5,6-Dichloroazulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloroazulene is a derivative of azulene, an aromatic hydrocarbon known for its deep blue color. Azulene itself is notable for its unique structure and properties, which differ significantly from those of its isomer, naphthalene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloroazulene typically involves the chlorination of azulene. One common method is the reaction of azulene with chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction proceeds under mild conditions, usually at room temperature, and results in the selective chlorination at the 5 and 6 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle chlorine gas and other reagents .
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Dichloroazulene undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as methoxide ions.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, azulene derivatives generally undergo such reactions under appropriate conditions.
Major Products: The major products of these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For instance, methoxydechlorination yields methoxy-substituted azulenes .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5,6-Dichloroazulene in nucleophilic substitution reactions involves the attack of the nucleophile on the chlorine-substituted positions. This process follows the S_NAr (nucleophilic aromatic substitution) mechanism, where the nucleophile’s attack is the rate-determining step . The electronic effects of the chlorine atoms and the azulene ring play a crucial role in facilitating these reactions.
Comparaison Avec Des Composés Similaires
1,3,5,6-Tetrachloroazulene: This compound also undergoes nucleophilic substitution reactions but at a faster rate compared to 5,6-Dichloroazulene due to the presence of additional chlorine atoms.
4,5,6,7-Tetrachloroazulene: Similar to 1,3,5,6-tetrachloroazulene, this compound exhibits accelerated nucleophilic substitution reactions.
Uniqueness: this compound is unique due to its selective chlorination at the 5 and 6 positions, which imparts distinct electronic properties and reactivity. This selective substitution allows for targeted modifications and applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
63370-04-7 |
|---|---|
Formule moléculaire |
C10H6Cl2 |
Poids moléculaire |
197.06 g/mol |
Nom IUPAC |
5,6-dichloroazulene |
InChI |
InChI=1S/C10H6Cl2/c11-9-5-4-7-2-1-3-8(7)6-10(9)12/h1-6H |
Clé InChI |
VGRBHHLODQBLJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC=C(C(=CC2=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


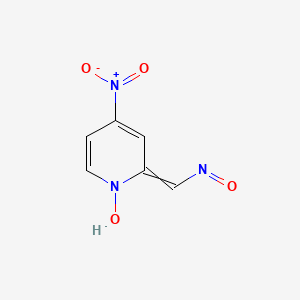
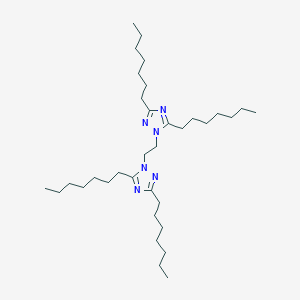
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
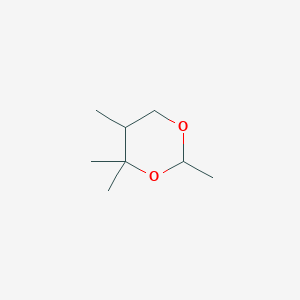
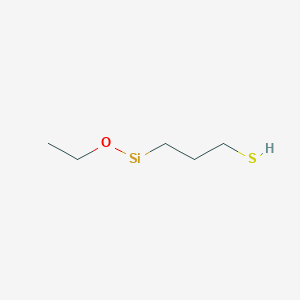
![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
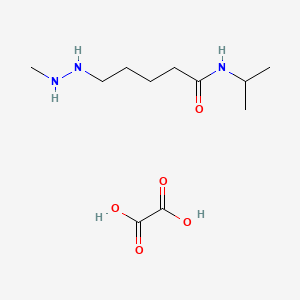
![Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane](/img/structure/B14500022.png)

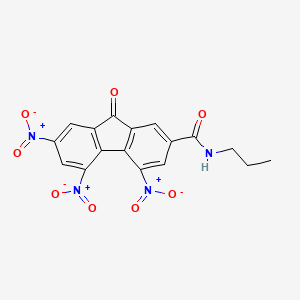
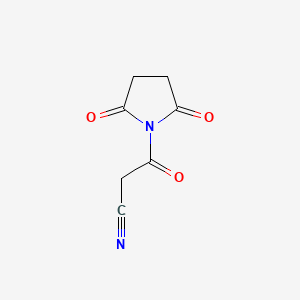
![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)
![4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol](/img/structure/B14500051.png)
